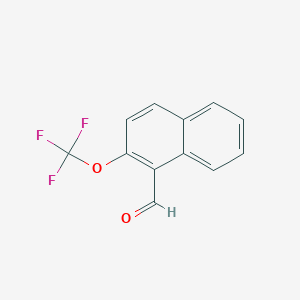

2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde

Description

2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde is a polycyclic aromatic compound featuring a naphthalene backbone substituted with a trifluoromethoxy (-OCF₃) group at position 2 and a carboxaldehyde (-CHO) group at position 1. The trifluoromethoxy group introduces strong electron-withdrawing effects, which modulate the electronic properties of the naphthalene ring and enhance the electrophilicity of the aldehyde moiety . This structural motif is significant in medicinal and materials chemistry due to fluorine’s ability to improve metabolic stability, bioavailability, and binding affinity in drug candidates .

Properties

Molecular Formula |

C12H7F3O2 |

|---|---|

Molecular Weight |

240.18 g/mol |

IUPAC Name |

2-(trifluoromethoxy)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-7H |

InChI Key |

LGIUQPWCRQIDIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of 2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include 2-(Trifluoromethoxy)naphthalene-1-carboxylic acid from oxidation, 2-(Trifluoromethoxy)naphthalene-1-methanol from reduction, and various substituted derivatives from substitution reactions.

Scientific Research Applications

Organic Synthesis

2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique properties allow it to participate in diverse chemical reactions, making it a valuable building block in synthetic chemistry.

Biochemical Studies

This compound has been utilized in biochemical assays to study enzyme mechanisms and interactions with biological targets. The trifluoromethoxy group significantly influences the compound's affinity for certain receptors or enzymes, enhancing its potential as a therapeutic agent.

Medicinal Chemistry

Research indicates that compounds containing naphthalene moieties exhibit various biological activities, including potential anticancer properties. Studies have shown that 2-(trifluoromethoxy)naphthalene-1-carboxaldehyde can act as a fluorescent probe in biological systems due to its enhanced lipophilicity and metabolic stability, improving bioavailability.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of 2-(trifluoromethoxy)naphthalene-1-carboxaldehyde against various cancer cell lines. The results demonstrated significant cytotoxic effects at specific concentrations, suggesting its potential use as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell proliferation |

| A549 | 18 | Disruption of mitochondrial function |

Case Study 2: Enzyme Inhibition

Research has shown that 2-(trifluoromethoxy)naphthalene-1-carboxaldehyde acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was tested against cytochrome P450 enzymes, revealing that it significantly reduced enzyme activity at low micromolar concentrations.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| CYP1A2 | 12 | Competitive |

| CYP3A4 | 25 | Non-competitive |

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets, while the carboxaldehyde group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to the following analogs (Table 1):

Table 1. Structural and Physicochemical Comparison

Key Observations:

- Electrophilicity : The trifluoromethoxy group in 2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde increases the electrophilicity of the aldehyde compared to 1-naphthaldehyde, making it more reactive in nucleophilic addition reactions (e.g., condensations or Schiff base formation) .

- Lipophilicity : The trifluoromethoxy group elevates logP (2.5 vs. 1.8 for 1-naphthaldehyde), enhancing membrane permeability and bioavailability, a common trait in fluorinated drug candidates .

- Stability : Unlike 2-naphthoyl chloride, which hydrolyzes easily, the aldehyde group in the target compound is more stable under ambient conditions but retains reactivity for synthetic applications .

Toxicological and Environmental Considerations

- Naphthalene Derivatives: Parent naphthalene and methylated analogs (e.g., 2-methylnaphthalene) exhibit respiratory and hepatic toxicity in humans and animals .

- Fluorinated Compounds : Fluorine substituents often reduce acute toxicity but may contribute to bioaccumulation, as seen in other fluorinated aromatics .

Biological Activity

2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde is a synthetic organic compound characterized by a naphthalene ring with a trifluoromethoxy substituent and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer research and as a fluorescent probe.

The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which can improve its bioavailability and interaction with biological targets. The unique electronic properties conferred by this group enable the compound to exhibit distinct chemical reactivity compared to other naphthalene derivatives.

Biological Activities

Research indicates that compounds with naphthalene moieties, including 2-(trifluoromethoxy)naphthalene-1-carboxaldehyde, exhibit various biological activities:

- Anticancer Properties : Preliminary studies have suggested that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics. Its mechanism of action may involve interactions with cellular pathways related to apoptosis and cell proliferation .

- Fluorescent Probes : The compound's structural features allow it to function as a fluorescent probe in biological systems, aiding in the study of cellular processes and molecular interactions.

The biological activity of 2-(trifluoromethoxy)naphthalene-1-carboxaldehyde may be attributed to several mechanisms:

- Hydrogen Bonding : The presence of the aldehyde group allows for potential hydrogen bonding interactions with biological macromolecules, enhancing binding affinity.

- Hydrophobic Interactions : The lipophilic nature of the trifluoromethoxy group facilitates hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins, potentially influencing enzyme activity or receptor binding .

Comparative Analysis

To better understand the unique aspects of 2-(trifluoromethoxy)naphthalene-1-carboxaldehyde, it can be compared with other similar compounds. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Trifluoromethoxybenzene | Benzene ring with trifluoromethoxy group | Simpler structure; primarily used in materials |

| Trifluoromethoxytoluene | Toluene ring with trifluoromethoxy group | Exhibits different reactivity due to methyl group |

| 7-(Trifluoromethoxy)-2-naphthaldehyde | Naphthalene with trifluoromethoxy at position 7 | Similar reactivity but different substitution position |

| 2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde | Naphthalene ring with trifluoromethoxy and aldehyde | Specific substitution pattern influences both chemical reactivity and biological activity |

Case Studies

Several studies have explored the biological activity of naphthalene derivatives, including 2-(trifluoromethoxy)naphthalene-1-carboxaldehyde:

- Antiproliferative Activity : In vitro studies have demonstrated that naphthalene derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 2-(trifluoromethoxy)naphthalene-1-carboxaldehyde were tested against human cancer cell lines such as DU-145 (prostate cancer), MCF-7 (breast cancer), and T24 (bladder cancer). Results indicated significant cytotoxicity, warranting further exploration into their mechanisms .

- Fluorescent Probing : Studies have utilized similar compounds as fluorescent probes to visualize cellular processes, indicating that the trifluoromethoxy substituent enhances fluorescence properties, making them suitable for imaging applications in live cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.